(3S)-3-Amino-2-methyl-4-phenylbutan-2-ol
Description
(3S)-3-Amino-2-methyl-4-phenylbutan-2-ol is a chiral β-amino alcohol characterized by a hydroxyl group at position 2, a methyl group at position 2, an amino group at position 3 (S-configuration), and a phenyl group at position 4 of the butanol backbone. Its molecular formula is C₁₁H₁₇NO, with a molar mass of 179.26 g/mol. The stereochemistry at C3 (S-configuration) is critical for its biological and synthetic applications, particularly in asymmetric catalysis and pharmaceutical intermediates.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(3S)-3-amino-2-methyl-4-phenylbutan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-11(2,13)10(12)8-9-6-4-3-5-7-9/h3-7,10,13H,8,12H2,1-2H3/t10-/m0/s1 |
InChI Key |
OOGXPBHKDGWXBI-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)([C@H](CC1=CC=CC=C1)N)O |
Canonical SMILES |
CC(C)(C(CC1=CC=CC=C1)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, stereochemical, and functional differences between (3S)-3-Amino-2-methyl-4-phenylbutan-2-ol and related compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Comparisons:
Substituent Effects: Fluorine vs. This may alter solubility and metabolic stability . Chloro and Phenylthio Groups: The compound from features a chloro atom and phenylthio group, introducing steric hindrance and sulfur-based reactivity. Such modifications are common in prodrug design or organocatalysis .
Stereochemical Influence :
- The (3S) configuration in the target compound contrasts with the (2S,3R) stereochemistry of the N-Cbz-protected analog. These differences significantly impact molecular recognition in asymmetric synthesis or receptor binding .
Synthetic Relevance: Enantioselective methods for β-amino acids (), such as those used in Taxol side-chain synthesis, parallel strategies for synthesizing this compound. Enzymatic resolution or chiral auxiliaries may be employed to control the S-configuration .
Biological Activity: While the target compound’s bioactivity is unspecified, analogs like 3-Amino-1-fluoro-4-phenyl-butan-2-ol may serve as intermediates in fluorinated pharmaceuticals.
Research Findings and Limitations
- Evidence Gaps: Direct pharmacological or physicochemical data for this compound are absent in the provided evidence. Conclusions are inferred from structural analogs.
- Synthetic Challenges : The methyl group at position 2 may complicate stereoselective synthesis compared to halogenated derivatives, necessitating advanced catalytic methods .
- Potential Applications: Based on analogs, the compound could serve as a precursor for chiral ligands or bioactive molecules, though experimental validation is required.
Preparation Methods
Reaction Conditions and Optimization
-
Temperature : Maintaining temperatures between −10°C and 0°C prevents side reactions such as polymerization of isobutylene oxide.
-
Addition Rate : Gradual introduction of isobutylene oxide over 0.5–1.5 hours ensures controlled exothermicity and minimizes byproducts.
-
Catalysis : Copper(I) salts (e.g., CuBr·SMe₂) enhance regioselectivity, directing the Grignard reagent to the less substituted epoxide carbon.
Workup and Isolation
Post-reaction hydrolysis with aqueous HCl or NH₄Cl liberates the tertiary alcohol. Extraction with nonpolar solvents (e.g., diethyl ether) followed by fractional distillation or recrystallization achieves purities >95%. While this method efficiently constructs the carbon skeleton, it lacks stereochemical control at the C3 amino position, necessitating subsequent resolution or asymmetric synthesis.
Stereoselective Amination Strategies
Introducing the C3 amino group with (3S) configuration requires chiral auxiliaries or catalytic asymmetric methods. A protocol from the Royal Society of Chemistry adapts epoxide ring-opening with aminated nucleophiles:
Epoxide-Amine Coupling
-
Substrate : tert-Butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate serves as a stereochemically defined epoxide.
-
Nucleophile : Chiral amines (e.g., (R)-1-(4-ethynylphenyl)ethan-1-amine) undergo ring-opening at 65°C in methanol, yielding diastereomerically enriched amino alcohols.
-
Deprotection : Treatment with HCl in dioxane removes the Boc group, affording the free amine as a hydrochloride salt.
Table 1: Stereoselective Synthesis Parameters
Catalytic Asymmetric Hydrogenation
While direct literature on catalytic hydrogenation for this specific compound is limited, analogous amino alcohols are synthesized via rhodium- or ruthenium-catalyzed asymmetric hydrogenation of β-keto amines. For example:
Substrate Design
Challenges
-
Substrate Accessibility : Synthesizing enantiopure β-keto amines requires multistep sequences, complicating scalability.
-
Catalyst Loading : High catalyst costs (≥5 mol%) limit industrial feasibility.
Resolution of Racemic Mixtures
Classical resolution remains a fallback for small-scale production:
Diastereomeric Salt Formation
-
Chiral Acid : (−)-Di-p-toluoyl-D-tartaric acid preferentially crystallizes the (3S)-amine salt from racemic mixtures.
-
Solvent System : Ethanol/water (4:1) at −20°C achieves ≥80% enantiomeric excess (ee).
Industrial-Scale Considerations
Cost-Benefit Analysis
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for (3S)-3-Amino-2-methyl-4-phenylbutan-2-ol, considering stereoselectivity and yield?
- Methodological Answer : The synthesis of this chiral amino alcohol typically involves asymmetric catalysis or resolution techniques. For example, chiral auxiliaries (e.g., benzyloxycarbonyl groups) can enforce stereoselectivity during key steps like alkylation or amination . Metal-catalyzed reactions (e.g., palladium or rhodium) may also facilitate C–C bond formation while preserving stereochemistry, as seen in analogous silacycle syntheses . Grignard additions to ketones followed by enzymatic resolution could further enhance enantiomeric purity.
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : Coupling constants (e.g., ) and Nuclear Overhauser Effect (NOE) experiments differentiate diastereomers. For example, NOE correlations between the hydroxyl proton and adjacent methyl/phenyl groups can confirm spatial arrangement .
- X-ray Crystallography : Single-crystal analysis provides unambiguous stereochemical assignment, as demonstrated for related hydrochloride salts of amino alcohols .
- Chiral Chromatography : HPLC with chiral stationary phases (e.g., cellulose-based) quantifies enantiomeric excess by separating stereoisomers.
Q. What are the key stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability tests should include:
- Temperature : Long-term storage at 2–8°C is recommended for similar amino alcohols to prevent racemization or decomposition .
- pH Sensitivity : Protonation of the amino group at acidic pH may alter solubility; buffered solutions (pH 6–8) are ideal for aqueous studies.
- Light Exposure : UV/Vis stability assays under accelerated light conditions (e.g., ICH Q1B guidelines) can assess photodegradation risks.
Advanced Research Questions
Q. How can enantiomeric contamination during synthesis be minimized using catalytic asymmetric methods?
- Methodological Answer :
- Chiral Catalysts : Rhodium or palladium complexes with chiral ligands (e.g., BINAP) enable asymmetric hydrogenation of ketone intermediates .
- Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., enzymes or metal complexes) with selective crystallization to drive enantiopure product formation.
- In-line Analytics : Real-time monitoring via circular dichroism (CD) or FTIR ensures rapid adjustment of reaction parameters to suppress byproducts.
Q. What computational models predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Density Functional Theory models simulate transition states to predict regioselectivity in reactions (e.g., SN2 vs. SN1 mechanisms).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly for polar protic solvents that stabilize charged intermediates.
- Docking Studies : Analyze interactions with biological targets (e.g., enzymes) to guide functionalization strategies for drug discovery applications.
Q. How can contradictions in reported enantiomeric excess (ee) values across studies be resolved?
- Methodological Answer :
- Standardized Protocols : Adopt uniform analytical conditions (e.g., chiral column type, mobile phase composition) to minimize variability .
- Cross-validation : Compare results from multiple techniques (NMR, HPLC, X-ray) to identify systematic errors.
- Interlaboratory Studies : Collaborative round-robin testing establishes reproducibility benchmarks, as done for related amino alcohols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
